Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O3 . It is also known as Olaparib Impurity 7, an impurity of Olaparib .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . Another study reported the synthesis of two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) . For example, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using DFT at the B3LYP/6-311+G (2d, p) level .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used as building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the title compound was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural properties. These compounds have been synthesized through various chemical reactions and characterized using techniques like LCMS, NMR, IR, and CHN elemental analysis. Their crystal structures have been elucidated using X-ray diffraction, revealing details about molecular conformation and intermolecular interactions. For instance, one study demonstrated the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and provided a detailed structural analysis using single crystal XRD data (Sanjeevarayappa et al., 2015).
Biological Evaluation
These compounds have also been evaluated for their biological activities. The antibacterial and anthelmintic activities of certain derivatives have been assessed in vitro. For instance, the aforementioned tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015). Another derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Catalytic and Anticorrosive Properties
Some derivatives of this compound have been investigated for their potential as catalysts in chemical reactions and as anticorrosive agents. A study on polymethacrylates containing a 4-amino-pyridyl derivative demonstrated their effectiveness as catalysts in acylation chemistry (Mennenga et al., 2015). Additionally, the compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for its anticorrosive behavior on carbon steel, showing significant inhibition efficiency in a corrosive medium (Praveen et al., 2021).
Future Directions
The future directions for research on Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as drug discovery . The development of selective inhibitors and the study of their biological activities could also be areas of interest .
Properties
IUPAC Name |
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZVEQBXBFPGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.